REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[O:11][CH3:12].B.C1COCC1>C1COCC1>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][OH:7])=[CH:4][C:3]=1[O:11][CH3:12] |f:1.2|
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Name
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|
Quantity
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4.88 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=C(C(=O)O)C=C1)OC
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Name
|
|
Quantity
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52 mL
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Type
|
reactant
|
Smiles
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B.C1CCOC1
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
via addition funnel over 10 min
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Duration
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10 min
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Type
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TEMPERATURE
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Details
|
The reaction mixture was refluxed for 2 hr
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Duration
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2 h
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Type
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TEMPERATURE
|
Details
|
cooled
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Type
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EXTRACTION
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Details
|
extracted with EtOAc
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Type
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WASH
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Details
|
washed with water, 5% Na2CO3 and brine
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Type
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CUSTOM
|
Details
|
dried
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)CO)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |